N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
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Overview
Description
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxybenzamide moiety, and a sec-butylthio group
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with the aromatase enzyme by forming hydrogen bonds . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens . This disruption can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells .
Pharmacokinetics
The ability of the compound to form hydrogen bonds can lead to improved bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction in the growth and proliferation of cancer cells. By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, the compound can effectively reduce the growth of estrogen-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group.
Attachment of the Methoxybenzamide Moiety: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(tert-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- N-((5-(methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- N-((5-(ethylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Uniqueness
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide stands out due to the presence of the sec-butylthio group, which imparts unique steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-12(3)24-17-20-19-15(21(17)6-2)11-18-16(22)13-7-9-14(23-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPUOFHMCIZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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